molecular formula C35H61NO15P- B1263592 oleandomycin 2'-O-phosphate(1-)

oleandomycin 2'-O-phosphate(1-)

Cat. No. B1263592
M. Wt: 766.8 g/mol
InChI Key: XGECXLDCKVMKRN-KPBLUZLMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Oleandomycin 2'-O-phosphate(1-) is the conjugate base of oleandomycin 2'-O-phosphate having an anionic phosphate group and a protonated tertiary amino group. It derives from an oleandomycin. It is a conjugate base of an oleandomycin 2'-O-phosphate.

Scientific Research Applications

Microbial O-Phosphorylation of Macrolide Antibiotics

Research by Marshall et al. (1989) explored microbial O-phosphorylation in Streptomyces coelicolor, which can convert oleandomycin into its inactive 2'-O-phosphate form. This process might protect macrolide-producing microorganisms during antibiotic biosynthesis or act as a mechanism of macrolide resistance in pathogens (Marshall et al., 1989).

Role in Oleandomycin Modification

Quirós et al. (1998) identified glycosyltransferases and a glycosidase involved in oleandomycin modification during its biosynthesis by Streptomyces antibioticus. This study provides insights into the intracellular inactivation and extracellular reactivation of oleandomycin (Quirós et al., 1998).

Enzymatic Properties of Macrolide 2'-Phosphotransferase

Kono et al. (1992) studied the macrolide 2'-phosphotransferase type II enzyme from Escherichia coli, which inactivates oleandomycin by converting it into oleandomycin 2'-phosphate. The study of this enzyme’s properties contributes to understanding macrolide resistance mechanisms (Kono et al., 1992).

Purification of Macrolide 2'-Phosphotransferase

Marshall et al. (1990) purified an enzyme from Streptomyces coelicolor that catalyzes the 2'-O-phosphorylation of oleandomycin, highlighting the biochemical aspects of this antibiotic modification (Marshall et al., 1990).

Interaction with ATP and ABC Transporters

Buche et al. (1997) examined the interaction between ATP, oleandomycin, and the OleB ATP-binding cassette transporter from Streptomyces antibioticus, involved in oleandomycin secretion. This study sheds light on the resistance and secretion mechanisms in oleandomycin-producing strains (Buche et al., 1997).

Study on Oleandomycin Phosphate Preparations

Serova et al. (1989) investigated the ageing of oleandomycin preparations, analyzing biologically inactive components that accumulate during storage. This research contributes to understanding the stability and degradation of oleandomycin phosphate preparations (Serova et al., 1989).

Oleandomycin Biosynthesis and Resistance

Vilches et al. (1990) explored the influence of nutritional conditions on oleandomycin biosynthesis and the development of resistance in Streptomyces antibioticus, offering insights into the antibiotic's production and resistance mechanisms (Vilches et al., 1990).

properties

Product Name

oleandomycin 2'-O-phosphate(1-)

Molecular Formula

C35H61NO15P-

Molecular Weight

766.8 g/mol

IUPAC Name

[(2S,3R,4S,6R)-4-(dimethylazaniumyl)-2-[[(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-6-yl]oxy]-6-methyloxan-3-yl] phosphate

InChI

InChI=1S/C35H62NO15P/c1-16-14-35(15-45-35)32(39)19(4)27(37)18(3)22(7)48-33(40)21(6)30(49-26-13-25(44-11)28(38)23(8)47-26)20(5)29(16)50-34-31(51-52(41,42)43)24(36(9)10)12-17(2)46-34/h16-31,34,37-38H,12-15H2,1-11H3,(H2,41,42,43)/p-1/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,34-,35+/m0/s1

InChI Key

XGECXLDCKVMKRN-KPBLUZLMSA-M

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)OP(=O)([O-])[O-])[NH+](C)C

Canonical SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)OP(=O)([O-])[O-])[NH+](C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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